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Introduction

Repaglinide, the first clinically approved meglitinide analogue, marked a significant
advancement in the management of type 2 diabetes mellitus. Its unigue mechanism of action,
characterized by a rapid onset and short duration of insulin secretion, offers a more
physiological approach to controlling postprandial hyperglycemia. This technical guide provides
an in-depth exploration of the discovery and chemical synthesis of Repaglinide, intended for
professionals in the field of drug development and research.

Discovery and Development: A Timeline

The journey of Repaglinide from a novel chemical entity to a therapeutic agent involved key
milestones over several years. Precursor molecules were first synthesized in late 1983 by
scientists at Dr. Karl Thomae GmbH in Germany.[1] The compound that would become
Repaglinide was later licensed to Novo Nordisk. An Investigational New Drug (IND) application
was filed with the U.S. Food and Drug Administration (FDA) in April 1992, followed by a New
Drug Application (NDA) in July 1997.[1] Repaglinide received FDA approval in December
1997, making it the first of the meglitinide class of antidiabetic drugs.[1][2]
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Development timeline of Repaglinide.

Mechanism of Action: A Detailed Signaling Pathway

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic
B-cells.[1] Its mechanism is contingent on the presence of functioning B-cells.[3] Repaglinide
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binds to the sulfonylurea receptor 1 (SURL1), the regulatory subunit of the ATP-sensitive
potassium (KATP) channel in the B-cell membrane.[4] This binding event closes the KATP
channels, leading to membrane depolarization. The change in membrane potential activates
voltage-gated calcium channels, resulting in an influx of extracellular calcium ions. Elevated
intracellular calcium then triggers the exocytosis of insulin-containing granules, a process
mediated by SNARE proteins.[4][5][6][7]
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Signaling pathway of Repaglinide-induced insulin secretion.
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Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics and
synthesis of Repaglinide.

Parameter Value Reference
Binding Affinity (Kd)
to Kir6.2/SUR1 0.42£0.03nM [8]
to SUR1 alone 59 £ 16 nM [8]
IC50 Values
for KATP channel inhibition

) 21 nmol/L [8]
(Kir6.2/SUR1)
In Vivo Efficacy (ED50)
Intravenous (rat) 10.4 pg/kg [8]
Oral (rat) 15.6 pg/kg [8]
Synthetic Route Key Reagents Reported Yield Patent/Reference
Route 1: Pivaloyl Pivaloyl chloride, Intermediate: 73%,

_ _ . _ . US7148355B2[9]
Chloride Coupling triethylamine Final Product: 94%
Route 2: Thionyl ) )
Thionyl chloride Overall: 80.9% CN100445275C[10]

Chloride Activation

Chemical Synthesis of Repaglinide

The chemical synthesis of Repaglinide typically involves the coupling of two key intermediates:
(S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and a derivative of 3-ethoxy-4-
carboxymethylbenzoic acid. Various synthetic strategies have been developed to improve yield,
purity, and cost-effectiveness. Below are detailed protocols for two prominent synthetic routes.

Synthetic Workflow Overview
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General synthetic workflow for Repaglinide.
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Experimental Protocols

Route 1: Synthesis via Pivaloyl Chloride Coupling (as described in US Patent 7,148,355 B2)[9]

e Preparation of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-
aminocarbonylmethyl]lbenzoate:

o To a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene
(50 ml), and triethylamine (5.0 g, 49 mmol), add pivaloyl chloride (5.4 g, 45 mmol) at -5°C
and stir for 1 hour.

o Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in
toluene (20 ml) at a temperature below 10°C.

o Raise the temperature of the reaction mixture to 30°C and stir overnight.
o Wash the mixture with water and saturated sodium bicarbonate solution.
o Distill off the toluene under reduced pressure to obtain the crude product.

o Dissolve the crude product in toluene (35 ml), add hexane (200 ml), and cool the mixture
to 0°C.

o Filter the solid product and dry to yield 14.0 g of the title compound (Yield: 73%).

o Preparation of (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-
butyl}laminocarbonylmethyl]benzoic acid (Repaglinide):

o Stir a solution of ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-
aminocarbonylmethyllbenzoate (20 g, 41.6 mmol) in denatured spirit (200 ml) at 60-65°C.

o Add 1N sodium hydroxide solution (62 ml).

o After two hours of stirring at 60°C, cool the reaction mixture to 35°C and adjust the pH to
approximately 5.0 using 1N hydrochloric acid.

o Stir the solution for 30 minutes at 35-40°C, then cool to 0°C and stir at O to 5°C for one
hour to obtain a crystalline product.
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o Separate the crystals by filtration and wash with water.
o Dry the product at 60-65°C under vacuum to get Repaglinide (17.8 g, Yield: 94%).

Route 2: Synthesis via Thionyl Chloride Activation (as described in Chinese Patent
CN100445275C)[10]

o Acyl Chloride Formation:

o Add 4-carboxymethyl-3-ethoxybenzoate to a suitable solvent (e.g., dichloromethane,
toluene).

o Add thionyl chloride to the mixture and stir to form the corresponding acyl chloride.
e Condensation:
o To the acyl chloride solution, add a base (e.g., triethylamine).

o Add (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine and stir the reaction mixture. This
condensation reaction yields the ester intermediate of Repaglinide.

e Hydrolysis:

[¢]

Add the Repaglinide ester intermediate to a water-soluble solvent (e.g., ethanol).

o Add a basic solution (e.g., potassium hydroxide solution) and heat the mixture to facilitate
hydrolysis.

o After the reaction is complete, cool the solution and adjust the pH to approximately 5.5
with an acid (e.g., hydrochloric acid) to precipitate Repaglinide.

o Filter, wash with water, and dry the product. The reported overall yield for this two-step
process is 80.9%.[10]

Conclusion

The discovery and development of Repaglinide represent a targeted approach to addressing
the pathophysiology of type 2 diabetes. Its unique chemical structure and mechanism of action
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provide a valuable therapeutic option for glycemic control. The synthetic routes to Repaglinide
have evolved to optimize efficiency and yield, reflecting the ongoing innovation in
pharmaceutical process chemistry. This guide has provided a comprehensive overview of the
key technical aspects of Repaglinide's discovery and synthesis, offering a valuable resource
for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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